3-Cyano-2-fluorobenzoic acid
Overview
Description
3-Cyano-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anaerobic Transformation and Biodegradation
The transformation of phenol to benzoate via para-carboxylation, investigated through the use of fluorinated analogues like fluorobenzoic acids, provides insights into anaerobic degradation pathways. The study by Genthner, Townsend, and Chapman (1989) using isomeric fluorophenols as analogues demonstrates the role of these compounds in understanding the metabolic pathways of phenol degradation in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).
Biodegradation by Specific Microorganisms
Research by Boersma et al. (2004) on fluorobenzoate biodegradation by Sphingomonas sp. HB-1 illustrates the specific microbial capabilities in utilizing fluorinated benzoic acids as carbon and energy sources. This study helps in understanding the metabolic steps involved in the biodegradation of such compounds, especially relevant in environmental remediation contexts (Boersma, Mcroberts, Cobb, & Murphy, 2004).
Metabolism in Anaerobic Microorganisms
Mouttaki, Nanny, and McInerney (2008) explored the metabolism of fluorobenzoates in Syntrophus aciditrophicus, a strictly anaerobic bacterium. This study provides insights into the initial steps of aromatic acid metabolism in anaerobic conditions, contributing to a deeper understanding of environmental bioremediation processes (Mouttaki, Nanny, & McInerney, 2008).
Synthesis and Evaluation in Medical Research
The synthesis of novel compounds incorporating fluorobenzoic acid moieties, such as in the treatment of Alzheimer's disease, demonstrates the applicability of 3-Cyano-2-fluorobenzoic acid in pharmaceutical research. Czarnecka et al. (2017) investigated tetrahydroacridine derivatives with fluorobenzoic acid moiety as multifunctional agents, showing potential in Alzheimer's disease treatment (Czarnecka et al., 2017).
Environmental Impact and Degradation
Research on the degradation of fluorobenzoic acids by Pseudomonas species, as studied by Goldman, Milne, and Pignataro (1967), and Schreiber et al. (1980), offers valuable insights into the environmental impact and degradation pathways of these compounds. These studies are crucial for understanding how such compounds interact with ecosystems and their potentialremoval from the environment (Goldman, Milne, & Pignataro, 1967); (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Chemical Reactions and Synthesis
The study of reactions involving organolithium reagents with halobenzoic acids, including fluorobenzoic acids, provides insights into chemical synthesis and reactivity. Gohier, Castanet, and Mortier (2003) explored such reactions, contributing to the understanding of chemical synthesis involving fluorobenzoic acids (Gohier, Castanet, & Mortier, 2003).
Application in Organic Synthesis
Gas/Vapor Separation and Molecular Sieving
The use of fluorobenzoic acids in constructing metal-organic frameworks (MOFs) for selective gas/vapor separation and molecular sieving, as researched by Xue et al. (2015), demonstrates their potential in materials science and engineering. This research highlights the role of fluorobenzoic acids in creating materials with notable gas/solvent separation properties (Xue et al., 2015).
Insecticidal Activities
The synthesis and evaluation of fluorophenyl-1,3,4-oxadiazoles, involving fluorobenzoic acids, for their insecticidal activities showcase another dimension of application. Research by Shi et al. (2000) into these compounds reveals their potential in developing new pesticides (Shi, Qian, Song, Zhang, & Li, 2000).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the cyano and fluoro groups on the benzoic acid molecule can influence its interactions with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes, including the metabolism of fatty acids and the synthesis of secondary metabolites .
Pharmacokinetics
The presence of the cyano and fluoro groups may influence its bioavailability .
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity or modulating receptor function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Cyano-2-fluorobenzoic acid. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
3-Cyano-2-fluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific isoform and the concentration of the compound. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modulating the activity of kinases and phosphatases. This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For example, this compound has been found to alter the expression of genes involved in oxidative stress response, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the binding interaction with specific biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. Additionally, it can activate or inhibit signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. Toxic effects, such as liver and kidney damage, have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound. The metabolic flux of this compound can also affect the levels of other metabolites within the cell, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The localization and accumulation of this compound within specific tissues can influence its biological activity and potential toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
3-cyano-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYFJFMXUMMQDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634275 | |
Record name | 3-Cyano-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219519-77-4 | |
Record name | 3-Cyano-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70634275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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